2-(4-fluorophenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control would ensure consistent product quality. Purification methods such as recrystallization and chromatography would be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide would depend on its specific biological target. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-N-[(2E)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide include other thiazole derivatives with fluorophenyl and methoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Compared to other thiazole derivatives, it may exhibit distinct properties that make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H19FN2O4S2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C20H19FN2O4S2/c1-27-17-5-3-2-4-15(17)23-16-11-29(25,26)12-18(16)28-20(23)22-19(24)10-13-6-8-14(21)9-7-13/h2-9,16,18H,10-12H2,1H3 |
InChI Key |
FYDFVCWDOMJPGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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